Ethyl 4-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzoate
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Overview
Description
Ethyl 4-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a sulfonamide group, and a dioxoazolidinyl moiety
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with proteins in mammalian cells, specifically in chinese hamster ovary cells .
Mode of Action
It is known that similar compounds can suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Biochemical Pathways
It is known that similar compounds can affect the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Result of Action
Ethyl 4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate has been found to increase monoclonal antibody production in Chinese hamster ovary cells . It does this by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate .
Action Environment
It is known that similar compounds can be influenced by environmental factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzoate typically involves multiple steps, starting with the preparation of the benzoate ester and the sulfonamide intermediate. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production while maintaining the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized sulfonamide derivatives, while reduction could produce reduced benzoate esters.
Scientific Research Applications
Ethyl 4-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 4-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzoate include other benzoate esters, sulfonamides, and dioxoazolidinyl derivatives. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. This compound’s unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in scientific research.
Properties
IUPAC Name |
ethyl 4-[[4-(2,5-dioxopyrrolidin-1-yl)phenyl]sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6S/c1-2-27-19(24)13-3-5-14(6-4-13)20-28(25,26)16-9-7-15(8-10-16)21-17(22)11-12-18(21)23/h3-10,20H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNDMYUFYCUXLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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